molecular formula C31H25BrN4O2 B2976060 2-(5-bromofuran-2-carbonyl)-3',5-bis(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 397278-18-1

2-(5-bromofuran-2-carbonyl)-3',5-bis(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2976060
CAS No.: 397278-18-1
M. Wt: 565.471
InChI Key: ZBPBBCPEVWLSMS-UHFFFAOYSA-N
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Description

2-(5-bromofuran-2-carbonyl)-3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of bipyrazoles. This compound is characterized by the presence of a bromofuran moiety, two methylphenyl groups, and a phenyl group attached to a bipyrazole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromofuran-2-carbonyl)-3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multiple steps. One common approach is to start with the preparation of the bromofuran moiety, followed by the formation of the bipyrazole core through cyclization reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The final step usually includes the coupling of the bromofuran moiety with the bipyrazole core under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromofuran-2-carbonyl)-3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitr

Properties

IUPAC Name

(5-bromofuran-2-yl)-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25BrN4O2/c1-20-8-12-22(13-9-20)26-18-27(36(33-26)31(37)28-16-17-29(32)38-28)25-19-35(24-6-4-3-5-7-24)34-30(25)23-14-10-21(2)11-15-23/h3-17,19,27H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPBBCPEVWLSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=C(C=C4)C)C5=CC=CC=C5)C(=O)C6=CC=C(O6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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